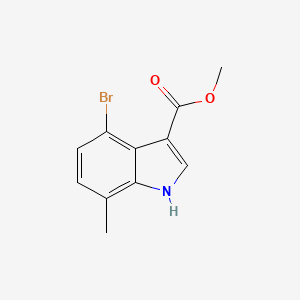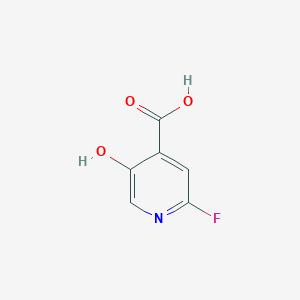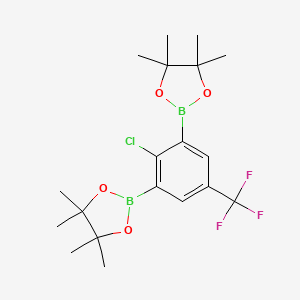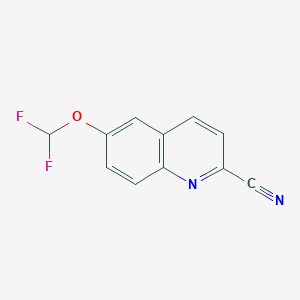
6-(Difluoromethoxy)quinoline-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Difluoromethoxy)quinoline-2-carbonitrile is a chemical compound belonging to the quinoline family, characterized by the presence of a difluoromethoxy group at the 6th position and a carbonitrile group at the 2nd position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Difluoromethoxy)quinoline-2-carbonitrile typically involves the introduction of the difluoromethoxy group and the carbonitrile group onto the quinoline ring. One common method involves the reaction of 6-hydroxyquinoline with difluoromethylating agents under basic conditions to introduce the difluoromethoxy group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
化学反应分析
Types of Reactions: 6-(Difluoromethoxy)quinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products:
Oxidation: Quinoline-2-carboxylic acid derivatives.
Reduction: Primary amines.
Substitution: Various substituted quinoline derivatives
科学研究应用
6-(Difluoromethoxy)quinoline-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific electronic and optical properties
作用机制
The mechanism of action of 6-(Difluoromethoxy)quinoline-2-carbonitrile largely depends on its interaction with biological targets. It is believed to interact with enzymes and receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity to its targets, while the carbonitrile group can participate in hydrogen bonding and other interactions .
相似化合物的比较
- 4-Chloro-6-(difluoromethoxy)quinoline-3-carbonitrile
- 2-Chloro-6-methoxyquinoline-3-carbonitrile
Comparison: 6-(Difluoromethoxy)quinoline-2-carbonitrile is unique due to the specific positioning of the difluoromethoxy and carbonitrile groups, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications .
属性
分子式 |
C11H6F2N2O |
|---|---|
分子量 |
220.17 g/mol |
IUPAC 名称 |
6-(difluoromethoxy)quinoline-2-carbonitrile |
InChI |
InChI=1S/C11H6F2N2O/c12-11(13)16-9-3-4-10-7(5-9)1-2-8(6-14)15-10/h1-5,11H |
InChI 键 |
JAQNHSJASCEYMX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CC(=N2)C#N)C=C1OC(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


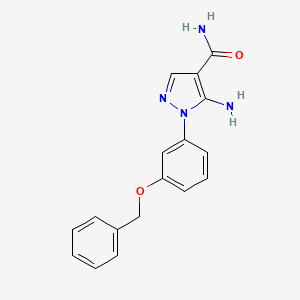
![3-(4-Fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one](/img/structure/B12834053.png)



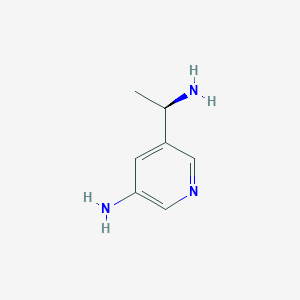
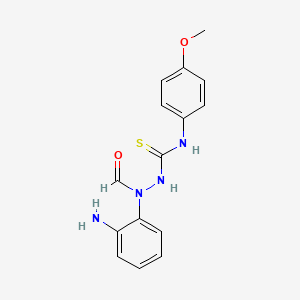

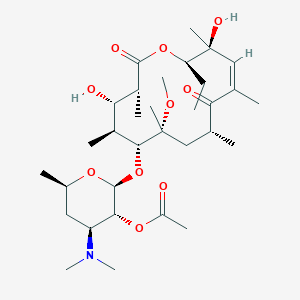
![(3A'R,4'R,6'R,6a'R)-6'-(hydroxymethyl)tetrahydrospiro[cyclohexane-1,2'-furo[3,4-d][1,3]dioxol]-4'-ol](/img/structure/B12834086.png)

